8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol
Overview
Description
8-(Nitromethyl)-1,4-dioxaspiro[45]decan-8-ol is a chemical compound characterized by a spirocyclic structure with a nitromethyl group and a dioxaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of a Prins reaction followed by a pinacol rearrangement. This method utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials, with a Lewis acid catalyst to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: The nitromethyl group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
8-(Nitromethyl)-1,4-dioxaspiro[4
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets. The nitromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Known for its potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1).
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Identified as a promising RIPK1 inhibitor
Uniqueness
8-(Nitromethyl)-1,4-dioxaspiro[45]decan-8-ol is unique due to its specific structural features, including the presence of a nitromethyl group and a dioxaspirodecane ring system
Properties
IUPAC Name |
8-(nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c11-8(7-10(12)13)1-3-9(4-2-8)14-5-6-15-9/h11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDVAVREBBQAOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C[N+](=O)[O-])O)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676522 | |
Record name | 8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879514-21-3 | |
Record name | 8-(Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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